molecular formula C8H11NO3 B14500754 FURFURYL ALCOHOL, alpha-(N-ETHYLCARBAMOYL)- CAS No. 63833-90-9

FURFURYL ALCOHOL, alpha-(N-ETHYLCARBAMOYL)-

Cat. No.: B14500754
CAS No.: 63833-90-9
M. Wt: 169.18 g/mol
InChI Key: IKWNXBMYMBMNKP-UHFFFAOYSA-N
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Description

Furfuryl alcohol, alpha-(N-ethylcarbamoyl)- is an organic compound that features a furan ring substituted with a hydroxymethyl group and an N-ethylcarbamoyl group. This compound is a derivative of furfuryl alcohol, which is known for its applications in various industrial processes. Furfuryl alcohol itself is a colorless liquid that can turn amber upon aging and has a faint burning odor. It is miscible with water and soluble in common organic solvents .

Preparation Methods

Synthetic Routes and Reaction Conditions

Furfuryl alcohol, alpha-(N-ethylcarbamoyl)- can be synthesized through the reaction of furfuryl alcohol with ethyl isocyanate. The reaction typically occurs under mild conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage. The reaction can be represented as follows:

Furfuryl alcohol+Ethyl isocyanateFurfuryl alcohol, alpha-(N-ethylcarbamoyl)-\text{Furfuryl alcohol} + \text{Ethyl isocyanate} \rightarrow \text{Furfuryl alcohol, alpha-(N-ethylcarbamoyl)-} Furfuryl alcohol+Ethyl isocyanate→Furfuryl alcohol, alpha-(N-ethylcarbamoyl)-

Industrial Production Methods

Industrial production of furfuryl alcohol, alpha-(N-ethylcarbamoyl)- involves the hydrogenation of furfural, which is derived from biomass sources such as corncobs or sugar cane bagasse. The hydrogenation process is typically carried out using a metal catalyst under high pressure and temperature conditions .

Chemical Reactions Analysis

Types of Reactions

Furfuryl alcohol, alpha-(N-ethylcarbamoyl)- undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of furfural and other oxidation products.

    Reduction: Hydrogenation can convert the compound into tetrahydrofurfuryl alcohol derivatives.

    Substitution: The hydroxymethyl group can participate in substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium or platinum.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base or acid catalyst.

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of furfuryl alcohol, alpha-(N-ethylcarbamoyl)- involves its interaction with molecular targets through its functional groups. The hydroxymethyl group can participate in hydrogen bonding and other interactions, while the N-ethylcarbamoyl group can form carbamate linkages with other molecules. These interactions can affect the compound’s reactivity and its ability to form polymers and other derivatives .

Comparison with Similar Compounds

Furfuryl alcohol, alpha-(N-ethylcarbamoyl)- can be compared with other similar compounds such as:

    Furfurylamine: The corresponding amine derivative.

    2-Furonitrile: The corresponding nitrile derivative.

    Furan-2-ylmethanethiol: The corresponding thiol derivative.

    2-Furoic acid: The corresponding carboxylic acid derivative.

Uniqueness

Furfuryl alcohol, alpha-(N-ethylcarbamoyl)- is unique due to its combination of a furan ring with both a hydroxymethyl group and an N-ethylcarbamoyl group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific industrial and research applications .

Properties

CAS No.

63833-90-9

Molecular Formula

C8H11NO3

Molecular Weight

169.18 g/mol

IUPAC Name

N-ethyl-2-(furan-2-yl)-2-hydroxyacetamide

InChI

InChI=1S/C8H11NO3/c1-2-9-8(11)7(10)6-4-3-5-12-6/h3-5,7,10H,2H2,1H3,(H,9,11)

InChI Key

IKWNXBMYMBMNKP-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C(C1=CC=CO1)O

Origin of Product

United States

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